(1Z)-N'-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide
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Overview
Description
(1Z)-N’-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxole ring.
Introduction of the Methoxy Groups: Methoxylation is achieved using methanol and a suitable catalyst, often under reflux conditions.
Coupling with the Ethanimidamide Moiety: The final step involves coupling the benzodioxole derivative with the ethanimidamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidamide moiety, converting it to an amine.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N’-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (1Z)-N’-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1Z)-N’-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-hydroxyphenyl)ethanimidamide: Similar structure but with a hydroxy group instead of a methoxy group.
(1Z)-N’-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-ethoxyphenyl)ethanimidamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of (1Z)-N’-{[(4,7-dimethoxy-1,3-benzodioxol-5-yl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the benzodioxole ring and the methoxyphenyl group allows for unique interactions with biological targets and chemical reagents, making it a versatile compound in various applications.
Properties
Molecular Formula |
C19H20N2O7 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 4,7-dimethoxy-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C19H20N2O7/c1-23-12-6-4-11(5-7-12)8-15(20)21-28-19(22)13-9-14(24-2)17-18(16(13)25-3)27-10-26-17/h4-7,9H,8,10H2,1-3H3,(H2,20,21) |
InChI Key |
ZDXZFCPDWRMTFV-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C/C(=N/OC(=O)C2=CC(=C3C(=C2OC)OCO3)OC)/N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=NOC(=O)C2=CC(=C3C(=C2OC)OCO3)OC)N |
Origin of Product |
United States |
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